molecular formula C24H20Cl2N2 B10934623 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10934623
M. Wt: 407.3 g/mol
InChI Key: OHELUUVMCFHOSM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole stands out due to its unique combination of aromatic rings and chlorine substituents, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20Cl2N2

Molecular Weight

407.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2/c1-15-6-4-8-18(12-15)23-17(3)24(19-9-5-7-16(2)13-19)28(27-23)20-10-11-21(25)22(26)14-20/h4-14H,1-3H3

InChI Key

OHELUUVMCFHOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

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